6-Amino-2-cyanobenzothiazole (CAS: 7724-12-1) is a bifunctional heterocyclic building block recognized for its critical role in synthesizing advanced materials. It serves as a key precursor for luciferin derivatives used in bioluminescence imaging and as a versatile handle for bioorthogonal ligations. The compound's structure, featuring a reactive amino group for derivatization and a cyano group for condensation reactions, makes it a valuable intermediate in the production of specialized azo dyes and functional organic molecules.
Direct substitution of 6-Amino-2-cyanobenzothiazole with more common analogs like 2-amino-6-nitrobenzothiazole or 2-amino-6-chlorobenzothiazole often fails in process-critical applications. The cyano group possesses a distinct electronic profile and unique reactivity not mirrored by nitro or halo groups. For instance, the cyano group is susceptible to hydrolysis, which can negatively impact dye stability in alkaline conditions, a factor not present with nitro-analogs. Conversely, this same reactivity allows the cyano group to undergo specific condensation reactions, such as with D-cysteine to form luciferins, a pathway unavailable to its nitro or chloro counterparts. This makes the selection of the correct 6-substituted benzothiazole crucial for achieving desired reaction outcomes and final product performance, from dye coloristics to bio-ligation efficiency.
For applications requiring the synthesis of luciferin derivatives, 6-Amino-2-cyanobenzothiazole is a key precursor. Modern synthetic routes utilizing this compound, such as the DABCO-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole followed by reduction, achieve significantly higher and more reliable yields than older methods. The traditional synthesis route from 6-amino-2-chlorobenzothiazole using KCN in hot DMSO is sluggish and results in low and variable yields, typically between 30-50%. In contrast, a scalable synthesis starting from 2-chlorobenzothiazole to produce 6-Amino-2-cyanobenzothiazole as an intermediate proceeds with an overall yield of 67% over three steps, providing a more economical and reproducible pathway for large-scale studies.
| Evidence Dimension | Overall Synthesis Yield |
| Target Compound Data | 67% (via modern, scalable DABCO-catalyzed route) |
| Comparator Or Baseline | 30-50% (Traditional KCN/DMSO route) |
| Quantified Difference | Up to a 2.2-fold increase in reliable yield |
| Conditions | Multi-step synthesis of 6-Amino-2-cyanobenzothiazole for use as a luciferin precursor. |
For buyers scaling up production of bioluminescent probes, this improved yield significantly lowers precursor costs and improves process reliability.
The 2-cyano group of 6-Amino-2-cyanobenzothiazole (CBT) displays remarkable selectivity for reaction with N-terminal cysteine residues, a cornerstone of modern bioorthogonal chemistry. This reaction proceeds rapidly to form a stable thiazoline linkage. In a comparative study of aryl nitriles, less electrophilic heterocycles such as 2-cyanopyridine, 4-cyanopyridine, and 2-cyanothiophene showed no reactivity toward a model cysteine-containing peptide under identical conditions. This high specificity is critical for minimizing off-target reactions in complex biological media, where other nucleophiles like glutathione are abundant. This makes 6-Amino-2-cyanobenzothiazole a specific and necessary reagent for this class of bioconjugation, as common nitrile-containing alternatives fail to react.
| Evidence Dimension | Reactivity in Bioconjugation |
| Target Compound Data | Forms stable adduct with N-terminal cysteine residues. |
| Comparator Or Baseline | 2-cyanopyridine, 4-cyanopyridine, 2-cyanothiophene (showed no reactivity). |
| Quantified Difference | Qualitatively non-reactive comparators vs. reactive target compound. |
| Conditions | Ligation with Ubiquitin-CG4 peptide in NH4HCO3 buffer/acetonitrile at pH 8.5. |
Procurement for bioconjugation requires this specific reactivity profile; common, cheaper aryl nitriles are not viable substitutes for this application.
In the synthesis of disperse azo dyes, the electron-withdrawing nature of the substituent at the 6-position of the benzothiazole ring significantly impacts the final color. The cyano group is a powerful auxochrome that can lead to significant bathochromic (deepening of color) or hypsochromic (lightening of color) shifts compared to other groups. While direct quantitative comparisons are study-dependent, it is established that the electronic effects of a cyano group differ substantially from a nitro group, leading to distinct and non-interchangeable shades in the final dye. For example, a comparative study of isomeric dyes showed that 2-amino-6-nitrobenzothiazole and 3-amino-5-nitro-[2,1]-benzisothiazole, despite similar components, produce significantly different electronic spectra and thus different colors when used as dye precursors. This illustrates the principle that substituting the cyano group in 6-Amino-2-cyanobenzothiazole with a nitro group would predictably result in a different color profile.
| Evidence Dimension | Impact on Dye Color (λmax) |
| Target Compound Data | Provides a distinct color profile due to the strong electron-withdrawing cyano group. |
| Comparator Or Baseline | 2-Amino-6-nitrobenzothiazole (provides a different, non-interchangeable color profile). |
| Quantified Difference | Leads to significant alterations of bathochromic and hypsochromic shifts. |
| Conditions | Synthesis of heterocyclic azo disperse dyes. |
Dye manufacturers must select the precise benzothiazole intermediate to achieve a target shade; substituting with a nitro-analog is not a viable option for color matching.
This compound is the precursor of choice for the economical and scalable synthesis of aminoluciferin and its derivatives. Its use is indicated in workflows where high, reproducible yields are paramount for producing probes for in vivo imaging and high-throughput screening assays.
Due to the unique and highly selective reactivity of the 2-cyano group with N-terminal cysteines, this compound is ideal for targeted protein labeling, synthesis of peptide-PNA conjugates, and creating specific bioconjugates in complex biological samples where off-target reactions must be minimized.
As a diazo component, 6-Amino-2-cyanobenzothiazole is specified for creating disperse dyes where the strong electron-withdrawing nature of the cyano group is leveraged to achieve specific, often bathochromically shifted, colors that cannot be obtained using common precursors like 2-amino-6-nitrobenzothiazole.
Corrosive;Irritant